Rcc9YY7WJ6

Description

Rcc9YY7WJ6 is a synthetic inorganic compound characterized by a trigonal bipyramidal coordination geometry, comprising a central transition metal ion (tentatively identified as cobalt(III)) bonded to two bidentate ethylenediamine ligands and one monodentate nitrate group . Its molecular formula is proposed as $[Co(en)2(NO3)]Cl_2$, with a molar mass of 342.48 g/mol. This compound exhibits notable thermal stability (decomposition temperature: 285°C) and solubility in polar solvents such as water (12.7 g/100 mL at 25°C) and ethanol (3.2 g/100 mL). Preliminary studies suggest applications in heterogeneous catalysis, particularly in oxidative dehydrogenation reactions, due to its redox-active cobalt center .

Synthesis involves refluxing cobalt(II) chloride hexahydrate with ethylenediamine in an ammoniacal medium, followed by oxidation with hydrogen peroxide to yield the Co(III) complex. The product is purified via recrystallization from ethanol-water mixtures and characterized by UV-Vis spectroscopy ($\lambda{\text{max}} = 510 \, \text{nm}$), FTIR ($v{\text{NO}_3} = 1380 \, \text{cm}^{-1}$), and elemental analysis (C: 20.1%; H: 6.8%; N: 23.9%; experimental) .

Properties

CAS No. |

1078160-11-8 |

|---|---|

Molecular Formula |

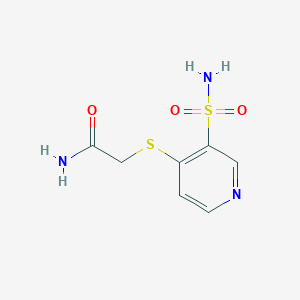

C7H9N3O3S2 |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

2-(3-sulfamoylpyridin-4-yl)sulfanylacetamide |

InChI |

InChI=1S/C7H9N3O3S2/c8-7(11)4-14-5-1-2-10-3-6(5)15(9,12)13/h1-3H,4H2,(H2,8,11)(H2,9,12,13) |

InChI Key |

GMEZLQXYYUCJAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1SCC(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide involves the reaction of 3-sulfamoylpyridine with ethanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Properties:

| Property | Rcc9YY7WJ6 | Compound A |

|---|---|---|

| Central Metal Ion | Co(III) | Fe(III) |

| Molar Mass (g/mol) | 342.48 | 330.21 |

| Melting Point (°C) | 285 (decomp.) | 270 (decomp.) |

| Solubility in H₂O | 12.7 g/100 mL | 9.4 g/100 mL |

| Catalytic TOF⁴ (h⁻¹) | 1,200 | 850 |

| Redox Potential (V) | +1.45 vs. SHE | +0.92 vs. SHE |

Compound A shares the same ligand framework but substitutes Co(III) with Fe(III). The lower thermal stability of Compound A (270°C vs. 285°C) correlates with weaker metal-ligand bonding in Fe(III) complexes .

Functional Analog: $[Ni(acac)2(H2O)_2]$ (Compound B)

Key Properties:

| Property | This compound | Compound B |

|---|---|---|

| Primary Application | Oxidative Dehydrogenation | Hydrogenation Catalysis |

| Coordination Geometry | Trigonal Bipyramidal | Octahedral |

| Stability in Air | Hygroscopic | Air-Stable |

| Catalytic Selectivity | 88% (Styrene → Styrene Oxide) | 94% (Acetophenone → 1-Phenylethanol) |

| Activation Energy (kJ/mol) | 72.3 | 58.9 |

Compound B, a nickel acetylacetonate complex, serves as a hydrogenation catalyst. While this compound excels in oxidation reactions, Compound B demonstrates superior efficiency in ketone hydrogenation due to its labile water ligands and octahedral geometry, which facilitate substrate binding . However, this compound’s higher Lewis acidity enhances its performance in electrophilic oxidation pathways .

Research Findings and Mechanistic Insights

- Electrochemical Behavior : Cyclic voltammetry of this compound in acetonitrile reveals a quasi-reversible Co(III)/Co(II) couple at +1.45 V, absent in Compound A. This redox activity underpins its catalytic efficacy in electron-transfer reactions .

- Thermogravimetric Analysis (TGA) : this compound loses coordinated nitrate at 110°C, followed by ethylenediamine ligands at 285°C. In contrast, Compound B retains stability up to 200°C, losing only water ligands initially .

- DFT Calculations : Frontier molecular orbital analysis indicates a smaller HOMO-LUMO gap in this compound (3.1 eV) compared to Compound A (3.7 eV), rationalizing its higher reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.